Product packaging for Benzamide, N-(2,4,6-trinitrophenyl)-(Cat. No.:CAS No. 97661-74-0)

Benzamide, N-(2,4,6-trinitrophenyl)-

Cat. No.: B14327280
CAS No.: 97661-74-0
M. Wt: 332.22 g/mol
InChI Key: NXZRMHHKKKQHEE-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Chemical Systems

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring, are a cornerstone of industrial and materials chemistry. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the parent molecule, often imparting energetic characteristics. nih.gov Well-known examples like 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (2,4,6-trinitrophenol) highlight the utility of this class in explosives. nih.gov

N-(2,4,6-trinitrophenyl)benzamide fits squarely within this category, featuring a trinitrophenyl group that is a well-established toxophore in energetic materials. The presence of three nitro groups dramatically alters the electron density of the phenyl ring, making it highly susceptible to nucleophilic attack and contributing to its energetic potential. The study of this compound, therefore, contributes to the broader understanding of structure-property relationships in nitroaromatic systems.

Significance of Amide Linkages in Advanced Chemical Architectures

The amide bond (–C(=O)N–) is a fundamental functional group in chemistry and biology, most famously providing the backbone of proteins. libretexts.orgyoutube.com In the context of advanced chemical architectures, the amide linkage offers a unique combination of stability and structural rigidity. The planarity of the amide group, a result of resonance delocalization between the nitrogen lone pair and the carbonyl π-system, imparts a degree of double-bond character to the C–N bond, restricting rotation. youtube.commasterorganicchemistry.com

Historical Development of Trinitrophenyl Derivatives in Chemical Research

The history of trinitrophenyl derivatives is intrinsically linked to the development of explosives and dyes. Picric acid, or 2,4,6-trinitrophenol, was first prepared in 1771 and initially used as a yellow dye. nih.govsciencehistory.org Its explosive properties were not fully recognized until the late 19th century, after which it became a primary high explosive for military applications under various names like Lyddite and Melinite. sciencehistory.orgwikipedia.org

The synthesis and study of other trinitrophenyl derivatives followed. Tetryl (2,4,6-trinitrophenylmethylnitramine), first synthesized in 1877, became a crucial booster explosive, used to initiate the detonation of less sensitive main charges like TNT. scitoys.comwikipedia.org These historical precedents established the 2,4,6-trinitrophenyl group as a key building block in the field of energetic materials, paving the way for the investigation of a wide array of derivatives, including N-(2,4,6-trinitrophenyl)benzamide, to explore new properties and applications.

Current Research Landscape and Motivations for Investigations of N-(2,4,6-trinitrophenyl)benzamide

Contemporary research into N-(2,4,6-trinitrophenyl)benzamide and related compounds is driven by several key motivations. A primary goal is the development of novel energetic materials with tailored properties, such as enhanced thermal stability, reduced sensitivity to shock and friction, and specific performance characteristics. The synthesis of new nitroaromatic compounds remains a significant area of interest for creating diverse products, from explosives to pharmaceuticals. nih.gov

Scientists are investigating how the introduction of the benzamide (B126) group, in place of the hydroxyl group of picric acid or the methylnitramine (B8797346) group of tetryl, modifies the energetic and physical properties of the trinitrophenyl system. This includes detailed studies of its crystal structure, thermal decomposition pathways, and detonation properties. Furthermore, the synthesis of such molecules provides a platform for developing and refining synthetic methodologies in nitro chemistry, which has seen continuous advancement in recent decades. nih.gov The overarching aim is to build a comprehensive understanding of how molecular architecture dictates macroscopic properties, a fundamental pursuit in materials science and chemical engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N4O7 B14327280 Benzamide, N-(2,4,6-trinitrophenyl)- CAS No. 97661-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97661-74-0

Molecular Formula

C13H8N4O7

Molecular Weight

332.22 g/mol

IUPAC Name

N-(2,4,6-trinitrophenyl)benzamide

InChI

InChI=1S/C13H8N4O7/c18-13(8-4-2-1-3-5-8)14-12-10(16(21)22)6-9(15(19)20)7-11(12)17(23)24/h1-7H,(H,14,18)

InChI Key

NXZRMHHKKKQHEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Structural Elucidation and Solid State Chemistry of N 2,4,6 Trinitrophenyl Benzamide

Single-Crystal X-ray Diffraction Analysis

Detailed analysis under this section is precluded by the lack of a published crystal structure for Benzamide (B126), N-(2,4,6-trinitrophenyl)-.

Determination of Molecular Conformation and Dihedral Angles

Specific dihedral angles between the benzoyl and trinitrophenyl rings, as well as torsion angles within the amide linkage, remain undetermined.

Intramolecular Hydrogen Bonding Networks

The potential for intramolecular hydrogen bonds, likely between the amide proton and an ortho-nitro group, can be hypothesized but not confirmed or characterized without crystallographic data.

Analysis of Nitro Group Orientations

The degree of twist of the three nitro groups relative to the phenyl ring to which they are attached is a critical structural parameter that can only be determined through X-ray diffraction analysis.

Powder X-ray Diffraction Studies for Phase Characterization

No powder X-ray diffraction (PXRD) patterns for Benzamide, N-(2,4,6-trinitrophenyl)- have been found in the surveyed literature.

Confirmation of Bulk Phase Purity

Confirmation of the bulk phase purity of synthesized batches of this compound via PXRD has not been reported.

Investigation of Polymorphism and Crystallization Conditions

There are currently no studies investigating the potential for polymorphism in Benzamide, N-(2,4,6-trinitrophenyl)-. The exploration of different crystallization conditions to identify possible polymorphic forms has not been documented.

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of N-(2,4,6-trinitrophenyl)benzamide is stabilized by a network of intermolecular forces that create a robust, three-dimensional framework. The presence of a hydrogen bond donor (the amide N-H group), multiple hydrogen bond acceptors (the carbonyl and nitro group oxygen atoms), and two aromatic rings facilitates a variety of specific interactions. Analysis of closely related nitro-substituted benzanilides reveals a predictable and fascinating pattern of supramolecular self-assembly. researchgate.netnih.gov

Hydrogen bonds are among the most significant interactions directing the crystal packing in amide-containing structures. In N-(2,4,6-trinitrophenyl)benzamide, the primary hydrogen bonding motif is the N—H···O interaction. nih.gov The amide proton (N-H) serves as a potent hydrogen bond donor, while the carbonyl oxygen and the oxygens of the highly polarized nitro groups act as effective acceptors.

In analogous structures like (2,4,6-Trinitrophenyl)guanidine, extensive N—H···O(nitro) hydrogen-bonding interactions are responsible for forming complex three-dimensional frameworks. researchgate.net Similarly, in dinitro-substituted benzanilides, intermolecular N—H···O hydrogen bonds are key to the stabilization of the crystal structure, often linking molecules into chains or more complex networks. researchgate.netnih.gov

The O—H···O hydrogen bonding motif is not an intrinsic feature of the N-(2,4,6-trinitrophenyl)benzamide molecule itself, as it lacks hydroxyl groups. This type of interaction would only be present if the compound crystallizes with a co-former or solvent molecule containing a hydroxyl group, such as water or an alcohol.

Below is a table showing typical geometric parameters for the types of hydrogen bonds observed in closely related nitro-substituted benzanilides, which are expected to be comparable in the title compound. nih.gov

Donor-H···AcceptorD···A Distance (Å)D-H···A Angle (°)
N-H···O (Carbonyl)2.8 - 3.1150 - 170
N-H···O (Nitro)2.9 - 3.2140 - 160
C-H···O (Carbonyl)3.2 - 3.5130 - 150
C-H···O (Nitro)3.2 - 3.6120 - 140

This interactive table is based on data from analogous structures and represents expected values.

The presence of two aromatic systems in N-(2,4,6-trinitrophenyl)benzamide makes it highly susceptible to π–π stacking interactions. youtube.com This tendency is significantly enhanced by the complementary electronic nature of the two rings. The 2,4,6-trinitrophenyl (picryl) ring is extremely electron-deficient due to the strong electron-withdrawing effect of the three nitro groups, making it a "π-acidic" system. Conversely, the benzoyl ring is comparatively electron-rich, or "π-basic".

To visualize and quantify the various intermolecular contacts that stabilize the crystal structure, Hirshfeld surface analysis is a powerful tool. nih.govmdpi.com This method maps the close contacts between molecules in a crystal, allowing for a detailed examination of the forces at play. The surface is colored to denote contacts that are shorter than, equal to, or longer than the sum of the van der Waals radii of the interacting atoms. nih.gov

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes the intermolecular contacts and quantifies their relative contributions to the crystal packing. nih.gov For a molecule like N-(2,4,6-trinitrophenyl)benzamide, the fingerprint plot is expected to be dominated by specific features. Based on analyses of similar nitro-containing amides, the major contributions to the Hirshfeld surface can be predicted. nih.govnih.govresearchgate.net

The O···H/H···O contacts, representing the N—H···O and C—H···O hydrogen bonds, would appear as a pair of sharp, distinct "wings" or "spikes" on the plot and comprise the largest percentage of the surface area. The H···H contacts, arising from van der Waals forces, would typically form the second-largest contribution, appearing as a large, diffuse region in the middle of the plot. Contacts involving carbon atoms, such as C···H/H···C and C···C, which are indicative of C-H···π and π–π stacking interactions, would also be present. nih.gov

The expected percentage contributions of the most significant intermolecular contacts are summarized in the table below, based on data from analogous compounds. nih.govresearchgate.net

Contact TypePercentage Contribution (%)
O···H / H···O40 - 55%
H···H15 - 30%
C···H / H···C10 - 15%
C···C3 - 5%
N···O / O···N2 - 4%

This interactive table presents expected values based on published data for structurally similar compounds.

Complementing the geometric analysis of the Hirshfeld surface, energy framework analysis quantifies the energetic contributions of these interactions. mdpi.com This method calculates the electrostatic, dispersion, polarization, and exchange-repulsion energies between molecular pairs within the crystal lattice. mdpi.comrasayanjournal.co.in The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, where the radius of the cylinder is proportional to the strength of the interaction energy. mdpi.comrasayanjournal.co.in

Spectroscopic Characterization of N 2,4,6 Trinitrophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of N-(2,4,6-trinitrophenyl)benzamide, enabling the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of N-(2,4,6-trinitrophenyl)benzamide displays distinct signals corresponding to the protons of the benzoyl and the 2,4,6-trinitrophenyl (picryl) moieties, as well as the amide proton. The electron-withdrawing nature of the trinitrophenyl group significantly influences the chemical shifts, particularly for the amide and picryl protons.

The protons of the monosubstituted benzoyl ring typically appear as a complex multiplet system in the aromatic region. The ortho-protons (H-2'/H-6') are the most deshielded due to the anisotropy of the adjacent carbonyl group, resonating as a doublet. The meta- (H-3'/H-5') and para-protons (H-4') resonate at slightly higher fields as triplets or multiplets.

A key feature of the spectrum is the signal for the two equivalent protons on the picryl ring (H-3/H-5), which appears as a sharp singlet significantly downfield due to the potent deshielding effect of the three nitro groups. The amide proton (N-H) is also observed far downfield as a broad singlet, a characteristic often indicative of its involvement in hydrogen bonding and its acidic nature. mdpi.compsu.edu

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for N-(2,4,6-trinitrophenyl)benzamide.

s = singlet, d = doublet, t = triplet, br = broad. Data are representative and based on analysis of structurally similar compounds. mdpi.com

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons of both rings, and is consistent with the proposed structure. The chemical shifts are influenced by the electron-withdrawing nitro groups and the amide functionality.

The carbonyl carbon (C=O) signal appears at the lowest field, typically around 165 ppm. The carbons of the trinitrophenyl ring are significantly affected by the nitro substituents; the carbons bearing the nitro groups (C-2, C-4, C-6) and the carbon attached to the amide nitrogen (C-1) are all shifted downfield. Conversely, the proton-bearing carbons of the picryl ring (C-3, C-5) appear at a relatively higher field. The signals for the benzoyl ring carbons are assigned based on established substituent effects and comparison with related benzamide (B126) structures. spectrabase.comnih.gov

Table 2: Representative ¹³C NMR Chemical Shift Assignments for N-(2,4,6-trinitrophenyl)benzamide.

Chemical shifts are representative and estimated from data on analogous compounds. mdpi.comnih.gov

To definitively confirm the proton and carbon assignments, advanced two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network within the benzoyl ring, showing cross-peaks between H-2'/H-6' and H-3'/H-5', and between H-3'/H-5' and H-4'. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in both aromatic rings (C-3/C-5, and C-2'/C-6', C-3'/C-5', C-4'). wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying quaternary carbons and piecing the molecular fragments together. Key correlations would be expected from the N-H proton to the carbonyl carbon (C=O) and the ipso-carbons of both rings (C-1 and C-1'). Additionally, correlations from the benzoyl protons (H-2'/H-6') to the carbonyl carbon would confirm its position. psu.edu

These advanced techniques provide a comprehensive and unambiguous map of the molecular structure, verifying the assignments made from 1D spectra. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.dephotothermal.com For N-(2,4,6-trinitrophenyl)benzamide, these spectra are dominated by the characteristic vibrations of the amide and nitro functional groups.

The vibrational spectrum of N-(2,4,6-trinitrophenyl)benzamide exhibits several characteristic absorption bands that are instrumental for its identification. The most prominent features arise from the N-H, C=O, and NO₂ groups.

N-H Stretching: A band in the region of 3350-3250 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. Its position and broadness can be indicative of hydrogen bonding.

C=O Stretching (Amide I): A strong absorption band, typically found around 1680-1660 cm⁻¹, is assigned to the carbonyl stretching vibration. This is a characteristic band for secondary amides.

N-H Bending (Amide II): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, appears around 1550-1520 cm⁻¹.

NO₂ Stretching: The trinitrophenyl group gives rise to very strong and characteristic bands. The asymmetric stretching (νas) appears at a higher frequency, typically in the 1560-1530 cm⁻¹ range, while the symmetric stretching (νs) is found around 1360-1340 cm⁻¹. mdpi.com These bands are often the most intense in the IR spectrum.

Aromatic Vibrations: C-H stretching vibrations for the aromatic rings are observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region.

Table 3: Principal IR and Raman Vibrational Frequencies for N-(2,4,6-trinitrophenyl)benzamide.

ν = stretching, δ = bending, as = asymmetric, s = symmetric. Frequencies are approximate and based on characteristic group frequencies and data from similar compounds. mdpi.comresearchgate.net

The spectroscopic data strongly suggest the presence of a significant intramolecular hydrogen bond between the amide proton (N-H) and an oxygen atom of one of the ortho-nitro groups (C2-NO₂ or C6-NO₂). This interaction forms a stable, planar, six-membered ring. researchgate.net

Evidence for this hydrogen bond includes:

¹H NMR: The pronounced downfield chemical shift of the N-H proton (δ > 11 ppm) is a strong indicator of its involvement in a hydrogen bond, which deshields the proton. psu.edu

Infrared Spectroscopy: The N-H stretching frequency is typically observed at a lower wavenumber and is broader than what would be expected for a "free" N-H group. This red-shift is a direct consequence of the weakening of the N-H bond due to its participation in the hydrogen bond. researchgate.net

In the solid state, intermolecular hydrogen bonding may also occur, where the amide N-H group of one molecule interacts with the carbonyl C=O group of a neighboring molecule. This type of interaction would lead to a further red-shift in the ν(C=O) frequency in the solid-state IR spectrum compared to its frequency in a dilute solution in a non-polar solvent. researchgate.net

Table of Compounds Mentioned

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful method for probing the electronic transitions within a molecule. For N-(2,4,6-trinitrophenyl)benzamide, the spectrum is characterized by distinct absorption bands that arise from its unique combination of aromatic and functional groups.

Analysis of Electronic Absorption Bands and Chromophores

The electronic absorption spectrum of N-(2,4,6-trinitrophenyl)benzamide is dominated by the presence of two primary chromophores: the benzoyl group and the 2,4,6-trinitrophenyl (picryl) group. The interaction between these two moieties gives rise to a complex and informative spectrum.

The benzamide portion of the molecule typically exhibits π→π* transitions, which are characteristic of the benzene (B151609) ring and the carbonyl group. researchgate.net The 2,4,6-trinitrophenyl group is a strong chromophore due to the presence of three nitro groups, which are powerful electron-withdrawing groups. These groups introduce n→π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro groups. mdpi.com A characteristic absorption band for trinitrophenyl derivatives is often observed around 340 nm. mdpi.com

Furthermore, the molecule's structure facilitates intramolecular charge transfer (ICT). The benzamide moiety can act as an electron donor, while the highly electron-deficient trinitrophenyl ring serves as a potent electron acceptor. This donor-acceptor interaction typically results in a strong, low-energy absorption band in the visible region of the spectrum, which is highly sensitive to the molecular environment.

Table 1: Postulated Electronic Absorption Bands for N-(2,4,6-trinitrophenyl)benzamide

Wavelength (λmax) Range (nm)Type of TransitionAssociated Chromophore(s)
~230-270 nmπ→πBenzoyl group, Phenyl rings
~340 nmn→πTrinitrophenyl (nitro groups)
>400 nmIntramolecular Charge Transfer (ICT)Benzamide (donor) to Trinitrophenyl (acceptor)

Solvatochromic Effects on Absorption Spectra

Solvatochromism describes the change in a substance's color, and therefore its UV-Vis absorption spectrum, when dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as those exhibiting strong ICT.

For N-(2,4,6-trinitrophenyl)benzamide, the ICT excited state is expected to be significantly more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state. This differential stabilization leads to a decrease in the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the long-wavelength absorption band. nih.gov This positive solvatochromism is a key indicator of the charge-transfer nature of the electronic transition.

Table 2: Hypothetical Solvatochromic Shifts for the ICT Band of N-(2,4,6-trinitrophenyl)benzamide in Various Solvents

SolventDielectric Constant (ε)Absorption Maximum (λmax, nm)Observed Shift
Hexane1.88~410Reference
Dichloromethane8.93~425Bathochromic
Acetonitrile37.5~440Bathochromic
Dimethyl Sulfoxide (DMSO)46.7~455Bathochromic

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is an essential analytical technique used to determine the exact molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns.

The molecular formula for N-(2,4,6-trinitrophenyl)benzamide is C₁₃H₈N₄O₇. High-resolution mass spectrometry (HRMS) can be used to confirm this formula by providing a highly accurate mass measurement of the molecular ion ([M]+, [M-H]⁻, or [M+H]⁺), which can be compared to the calculated theoretical mass.

Calculated Molecular Mass:

Monoisotopic Mass: 360.0397 g/mol

Average Mass: 360.245 g/mol

Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) provide insight into the compound's structure by breaking it into characteristic fragment ions. The fragmentation of N-(2,4,6-trinitrophenyl)benzamide is expected to proceed through pathways characteristic of both benzamides and nitroaromatic compounds. A primary fragmentation pathway involves the cleavage of the amide C-N bond. researchgate.netnih.gov

Common fragmentation pathways include:

Formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. researchgate.net

Subsequent loss of carbon monoxide (CO) from the benzoyl cation to form the phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.net

Formation of an ion corresponding to the 2,4,6-trinitrophenylaniline moiety or its fragments.

Sequential loss of nitro groups (NO₂, 46 Da) from the trinitrophenyl ring.

Table 3: Predicted Major Fragment Ions of N-(2,4,6-trinitrophenyl)benzamide in Mass Spectrometry

m/zProposed FormulaIdentity of Fragment
360[C₁₃H₈N₄O₇]⁺Molecular Ion ([M]⁺)
228[C₆H₃N₄O₆]⁺[M - C₇H₅O]⁺
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Computational and Quantum Chemical Investigations of N 2,4,6 Trinitrophenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in quantum chemistry for investigating the electronic structure of many-body systems. It is employed to predict a wide array of molecular properties with a favorable balance between accuracy and computational cost.

The optimization of molecular geometry is a fundamental application of DFT, providing insights into the three-dimensional arrangement of atoms, bond lengths, and bond angles. For N-(2,4,6-trinitrophenyl)benzamide, the presence of two phenyl rings connected by a benzamide (B126) linkage suggests the possibility of multiple conformations. Theoretical calculations can identify the most stable conformer by minimizing the energy of the system.

Table 1: Representative Optimized Geometrical Parameters for N-(2,4,6-trinitrophenyl)benzamide (Illustrative Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.23 - -
N-H 1.01 - -
C-N (amide) 1.35 125.0 -
C-N (nitro) 1.48 - -

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. orientjchem.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. libretexts.org For N-(2,4,6-trinitrophenyl)benzamide, the presence of multiple electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and indicating a higher propensity for accepting electrons.

Table 2: Representative Frontier Molecular Orbital Energies for N-(2,4,6-trinitrophenyl)benzamide (Illustrative Data)

Parameter Energy (eV)
HOMO -7.5
LUMO -3.0

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas. researchgate.net

For N-(2,4,6-trinitrophenyl)benzamide, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings and the N-H group would exhibit positive potential, suggesting them as sites for nucleophilic attack.

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. hakon-art.comrasayanjournal.co.in These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). orientjchem.org

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A higher value indicates greater stability.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. scispace.com

The presence of the trinitrophenyl group is expected to result in a high electrophilicity index for N-(2,4,6-trinitrophenyl)benzamide. researchgate.net

Table 3: Representative Global Chemical Reactivity Descriptors for N-(2,4,6-trinitrophenyl)benzamide (Illustrative Data)

Descriptor Value (eV)
Electronegativity (χ) 5.25
Chemical Hardness (η) 2.25

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Quantum Chemical Modeling of Electronic Structure

Quantum chemical modeling allows for a detailed analysis of the charge distribution and electron density within a molecule. Methods such as Mulliken population analysis can be used to calculate the partial atomic charges on each atom. This information is crucial for understanding the molecule's polarity and intermolecular interactions.

In N-(2,4,6-trinitrophenyl)benzamide, the nitrogen and oxygen atoms of the nitro groups and the oxygen atom of the carbonyl group are expected to carry significant negative charges, while the carbon atoms attached to them will have positive charges. The electron density is a fundamental property that dictates the chemical behavior of a molecule. semanticscholar.org The analysis of electron density can reveal the nature of chemical bonds and the regions of charge concentration and depletion within the molecule. icm.edu.pl

Table 4: Representative Mulliken Atomic Charges for Selected Atoms in N-(2,4,6-trinitrophenyl)benzamide (Illustrative Data)

Atom Atomic Charge (a.u.)
O (carbonyl) -0.55
C (carbonyl) +0.60
N (amide) -0.40
O (nitro) -0.45

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. For N-(2,4,6-trinitrophenyl)benzamide, NBO analysis elucidates the delocalization of electron density between the electron-donating benzamide moiety and the strongly electron-withdrawing 2,4,6-trinitrophenyl group. This analysis quantifies the stabilization energy, E(2), associated with these interactions.

The key interactions involve the delocalization of lone pair (n) electrons from the oxygen and nitrogen atoms of the amide group into the antibonding (π) orbitals of the trinitrophenyl ring and the nitro groups. researchgate.net These n → π interactions are characteristic of intramolecular charge transfer (ICT) and are crucial for the molecule's electronic properties. researchgate.net The strong electron-withdrawing nature of the three -NO₂ groups creates highly electrophilic π* orbitals, promoting significant electron delocalization from the benzamide portion of the molecule.

Second-order perturbation theory analysis within the NBO framework provides a quantitative measure of these interactions. Higher E(2) values indicate a stronger interaction between the donor and acceptor orbitals, leading to greater molecular stability. nih.gov In molecules with multiple nitro groups, significant stabilization energies are often observed for interactions between the lone pairs of the nitro group oxygens and the antibonding orbitals of the adjacent N-O bonds and the aromatic ring. researchgate.net

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(O) of Carbonylπ(C-N) of Amide> 50Resonance in amide group
LP(N) of Amideπ(C=O) of Carbonyl> 40Resonance in amide group
LP(N) of Amideπ(Aromatic Ring)5 - 15Intramolecular Charge Transfer
LP(O) of Nitro Groupπ(N-O) of Nitro Group10 - 30Intramolecular Stabilization
LP(O) of Nitro Groupπ*(Aromatic Ring)2 - 10Intramolecular Stabilization

Note: The values presented are representative and are based on typical findings for structurally similar nitroaromatic compounds. Actual values require specific quantum chemical calculations for N-(2,4,6-trinitrophenyl)benzamide. LP denotes a lone pair orbital.

This charge delocalization, quantified by NBO analysis, is fundamental to understanding the molecule's structure, reactivity, and its potential for applications in areas such as non-linear optics. researchgate.net

Theoretical Studies of Non-Linear Optical (NLO) Properties

Theoretical studies are essential for predicting and understanding the non-linear optical (NLO) properties of molecules. Compounds like N-(2,4,6-trinitrophenyl)benzamide, which feature a strong electron-donor system (benzamide) connected to a potent electron-acceptor system (the trinitrophenyl group), are prime candidates for significant NLO activity. The key parameter for second-order NLO materials is the first hyperpolarizability (β₀).

Computational quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀) of the molecule. researchgate.net The magnitude of β₀ is directly related to the degree of intramolecular charge transfer (ICT). scielo.org.mx In this molecule, the benzamide group pushes electron density into the aromatic system, while the three nitro groups strongly pull electron density away, creating a large change in dipole moment upon excitation, which is a prerequisite for a high β₀ value.

The NLO response of a material is often compared to that of a standard reference, such as urea. mdpi.com Computational studies on similar nitroaromatic molecules have shown that they can exhibit first hyperpolarizability values many times greater than that of urea, indicating their potential for use in NLO applications like frequency doubling. researchgate.net The small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a feature common in such donor-acceptor molecules, is also an indicator of potential NLO activity. researchgate.net

CompoundMethod/Basis Setβ₀ (esu)β₀ (Relative to Urea)
Urea (Reference)DFT/Various~0.3 - 0.7 x 10⁻³⁰1.0
p-Nitroaniline (PNA)DFT/Various~9 - 12 x 10⁻³⁰~20 - 30
N-Methyl-N-(2,4,6-trinitrophenyl)nitramideB3LYP/6-311++G(d,p)Not specified~6.46
N-(2,4,6-trinitrophenyl)benzamide DFT (Predicted) High >> 1

Note: The values for PNA and the nitramide (B1216842) derivative are from computational studies and are provided for comparison. researchgate.netresearchgate.net The value for N-(2,4,6-trinitrophenyl)benzamide is a qualitative prediction based on its structural features. "esu" stands for electrostatic units.

These theoretical calculations provide crucial insights into the structure-property relationships, guiding the synthesis and design of new organic materials with enhanced NLO properties for optoelectronic applications. nih.govnih.gov

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the reaction mechanisms of complex molecules, including identifying intermediates, transition states, and calculating activation energies. For N-(2,4,6-trinitrophenyl)benzamide, two primary reaction pathways are of interest: thermal decomposition and nucleophilic aromatic substitution.

Thermal Decomposition: The thermal stability of energetic materials is often dictated by the weakest bond in the molecule. In many trinitrophenyl derivatives, the initial step of thermal decomposition is the homolytic cleavage of a C–NO₂ bond to release an NO₂ radical. researchgate.net Computational methods can predict Bond Dissociation Energies (BDEs) to identify these weak points. For nitroaromatic compounds, the BDE for the C–NO₂ bond is typically in the range of 50-60 kcal/mol. The presence of multiple electron-withdrawing groups can influence the stability of the resulting aryl radical and thus alter the activation energy for decomposition.

Nucleophilic Aromatic Substitution (SNAr): The trinitrophenyl ring is highly electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This reaction typically proceeds via a two-step addition-elimination mechanism. The first step is the rate-determining nucleophilic attack on an unsubstituted carbon of the aromatic ring, forming a high-energy, anionic intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. wikipedia.org The second, faster step involves the departure of a leaving group (in this case, hypothetically, one of the nitro groups or another substituent if present) to restore aromaticity.

Computational modeling can map the entire potential energy surface for this reaction. ethz.ch This includes calculating the free energy of activation (ΔG‡) for the formation of the transition state leading to the Meisenheimer complex and the relative energies of the reactant, intermediate, transition states, and product. nih.gov Such studies reveal that the formation of the Meisenheimer complex is the kinetic bottleneck of the SNAr reaction. nih.govacs.org

Reaction Coordinate StepSpeciesRelative Energy (kcal/mol)Description
1Reactants + Nucleophile0Starting materials
2Transition State 1 (TS1)+15 to +25 (ΔG‡)Formation of the C-Nucleophile bond
3Meisenheimer Complex+5 to +15Stable intermediate
4Transition State 2 (TS2)+10 to +20Cleavage of the C-Leaving Group bond
5Products< 0Final substituted product

Note: The energy values are representative for SNAr reactions on highly activated nitroaromatic rings and are intended to illustrate the general profile of the reaction pathway.

These computational analyses are critical for predicting the stability, reactivity, and degradation pathways of N-(2,4,6-trinitrophenyl)benzamide under various conditions. researchgate.netacs.org

Chemical Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Trinitrophenyl Moiety

The 2,4,6-trinitrophenyl (TNP) group is exceptionally susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The three powerful electron-withdrawing nitro groups strongly activate the aromatic ring towards attack by nucleophiles. wikipedia.org This activation occurs because the nitro groups, positioned ortho and para to the site of substitution, can effectively stabilize the negative charge of the intermediate formed during the reaction. wikipedia.orgmasterorganicchemistry.compressbooks.pub This intermediate is known as a Meisenheimer complex. wikipedia.orgpressbooks.publibretexts.org

In the context of N-(2,4,6-trinitrophenyl)benzamide, the benzamide (B126) anion ([C₆H₅CONH]⁻) would act as the leaving group. The reaction proceeds via an addition-elimination mechanism. researchgate.netnih.govuomustansiriyah.edu.iq The first step, which is typically rate-determining, involves the attack of a nucleophile (e.g., an alkoxide, amine, or hydroxide) on the C1 carbon of the TNP ring, breaking the ring's aromaticity and forming the resonance-stabilized Meisenheimer complex. researchgate.netuomustansiriyah.edu.iqrsc.org In the second, faster step, the benzamide leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

For example, the reaction of a similar compound, 2,4,6-trinitrochlorobenzene, with aqueous sodium hydroxide (B78521) occurs readily at room temperature to yield 2,4,6-trinitrophenol, illustrating the high reactivity of the TNP system. pressbooks.pub The rate of these reactions is dramatically increased by the number of electron-withdrawing groups present. masterorganicchemistry.compressbooks.pub

Relative Rates of Nucleophilic Substitution
SubstrateRelative RateActivating Groups
Chlorobenzene1None
1-Chloro-4-nitrobenzene7 x 10101 (-NO₂)
1-Chloro-2,4-dinitrobenzene2.4 x 10152 (-NO₂)
1-Chloro-2,4,6-trinitrobenzeneExtremely Fast3 (-NO₂)

This table illustrates the profound activating effect of nitro groups on the rate of nucleophilic aromatic substitution. Data is generalized from established principles of SNAr reactivity.

Electrophilic Aromatic Substitution on the Benzamide Phenyl Ring

In contrast to the high reactivity of the TNP ring towards nucleophiles, the benzamide phenyl ring is strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com While a simple amide group (-NHCOR) is typically a weak to moderate activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom, the situation in N-(2,4,6-trinitrophenyl)benzamide is reversed. libretexts.orgpressbooks.pub

The powerful electron-withdrawing nature of the N-linked trinitrophenyl group dominates the electronic landscape of the molecule. It pulls electron density from the amide nitrogen through resonance and inductive effects. This, in turn, significantly reduces the electron-donating ability of the amide nitrogen towards the benzamide phenyl ring. Consequently, the entire N-(2,4,6-trinitrophenyl)amido substituent acts as a strong deactivating group, making the attached phenyl ring much less nucleophilic and thus less reactive towards electrophiles than benzene (B151609) itself. youtube.comwikipedia.org

Should an EAS reaction be forced under harsh conditions, the substituent would likely direct the incoming electrophile to the meta position, which is characteristic of deactivating groups. youtube.comlibretexts.org

Amide Bond Reactivity and Stability Studies

The stability of the amide bond in N-(2,4,6-trinitrophenyl)benzamide is a subject of considerable interest. Generally, amide bonds are very stable and resistant to cleavage due to resonance stabilization. nih.gov However, the electronic and steric properties of the N-substituent can significantly alter this stability. researchgate.netresearchgate.net

The N-(2,4,6-trinitrophenyl) group is a potent electron-withdrawing group. This has two major competing effects on the amide bond's susceptibility to hydrolysis:

Inductive Effect : The electron withdrawal increases the electrophilicity of the amide carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water or hydroxide. nih.gov

Resonance Effect : It reduces the electron-donating character of the amide nitrogen, which decreases the double-bond character of the C-N bond. This could weaken the bond but also affects the protonation steps involved in hydrolysis mechanisms.

Studies on related N-aryl amides suggest that electron-withdrawing substituents on the N-aryl ring can influence the rate of hydrolysis. nih.gov For N-(2,4,6-trinitrophenyl)benzamide, the extreme electron deficiency is expected to make the amide proton (N-H) unusually acidic and could significantly impact the mechanism of both acid- and base-catalyzed hydrolysis. uregina.ca Furthermore, steric hindrance between the bulky TNP group and the benzoyl group may force the amide bond to twist from planarity, reducing resonance stabilization and increasing its susceptibility to cleavage. rsc.org

Factors Influencing Amide Bond Stability
FactorEffect on N-(2,4,6-trinitrophenyl)benzamidePredicted Outcome on Stability
Electronic Effect of TNP GroupStrongly electron-withdrawingIncreases carbonyl electrophilicity, potentially decreasing stability.
Resonance StabilizationReduced due to N lone pair delocalization into TNP ring and potential steric twist.Decreased stability.
Steric HindranceSignificant between TNP and benzoyl groups.May force non-planar geometry, decreasing stability.

Functional Group Interconversions and Directed Modifications

The multiple functional groups within N-(2,4,6-trinitrophenyl)benzamide allow for a range of chemical modifications.

Reduction of Nitro Groups : The three nitro groups on the TNP ring are susceptible to reduction. A variety of reducing agents can be employed to convert aromatic nitro compounds into the corresponding primary amines. wikipedia.orgcommonorganicchemistry.com For instance, catalytic hydrogenation (e.g., using H₂ with a Pd/C or Raney Nickel catalyst) or chemical reduction (e.g., using metals like Sn, Fe, or Zn in acidic media) could be used to convert the trinitro compound to N-(2,4,6-triaminophenyl)benzamide. researchgate.netyoutube.com Selective reduction of one or two nitro groups might also be possible under carefully controlled conditions. commonorganicchemistry.com

Amide Bond Cleavage : As discussed in the previous section, the amide bond can be cleaved under hydrolytic conditions (acidic or basic) to yield two separate molecules: 2,4,6-trinitroaniline (B3268610) (also known as picramide) and benzoic acid. nih.gov This reaction can be a useful synthetic step if either of these products is the desired target. Reductive cleavage of the amide bond is another possibility. rsc.org

Modifications of the Benzoyl Ring : While challenging due to the deactivating nature of the substituent (see section 6.2), functionalization of the benzoyl phenyl ring could potentially be achieved, though it would require forcing conditions.

Exploration of Novel Reaction Mechanisms Involving N-(2,4,6-trinitrophenyl)benzamide

The unique electronic nature of the TNP moiety makes this compound a candidate for studying unconventional reaction mechanisms.

Concerted SNAr Mechanisms : While the SNAr reaction is classically depicted as a two-step process involving a stable Meisenheimer intermediate, recent computational and experimental studies have provided evidence that many SNAr reactions may proceed through a single, concerted transition state. nih.govspringernature.comresearchgate.net This is particularly true for reactions involving good leaving groups and rings that are not extremely electron-poor. stackexchange.com Given the high activation of the TNP ring, reactions involving N-(2,4,6-trinitrophenyl)benzamide could serve as a valuable substrate for further investigating the borderline between stepwise and concerted SNAr pathways. researchgate.netstackexchange.com

Radical Reactions : Compounds containing the 2,4,6-trinitrophenyl group are known to participate in radical chemistry. A famous example is 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH), a stable free radical. mdpi.com The ability of the TNP group to stabilize unpaired electrons suggests that N-(2,4,6-trinitrophenyl)benzamide could potentially be a precursor to radical species or participate in reactions initiated by radical mechanisms, an area that remains largely unexplored. mdpi.comlibretexts.org

Hydride-Meisenheimer Complex Formation : In biological systems and with certain reducing agents, trinitrophenols have been shown to form hydride-Meisenheimer complexes, where a hydride ion acts as the nucleophile. nih.gov This suggests the possibility of similar reductive transformations with N-(2,4,6-trinitrophenyl)benzamide, representing another non-standard reaction pathway.

Photophysical Properties and Optoelectronic Behavior

Fluorescence and Phosphorescence Emission Characteristics

Donor-acceptor molecules like N-(2,4,6-trinitrophenyl)benzamide are often characterized by weak fluorescence emission due to the presence of efficient non-radiative decay pathways. The strong electron-withdrawing nature of the trinitrophenyl group facilitates rapid intramolecular charge transfer (ICT) from the benzamide (B126) group upon photoexcitation. This process can lead to fluorescence quenching, where the excited state energy is dissipated through non-emissive channels.

While fluorescence might be weak or non-existent at room temperature, phosphorescence could potentially be observed at low temperatures in a rigid matrix, which would restrict vibrational and rotational motions that contribute to non-radiative decay. The emission properties are highly dependent on the specific molecular structure and the surrounding environment. For instance, modifications to the benzamide ring could alter the energy levels of the molecular orbitals and influence the efficiency of fluorescence versus non-radiative decay processes.

Solvatochromism and Intramolecular Charge Transfer Phenomena

A hallmark of push-pull chromophores such as N-(2,4,6-trinitrophenyl)benzamide is the phenomenon of intramolecular charge transfer (ICT). nih.govrsc.org Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the electron-donating benzamide moiety to an orbital centered on the electron-accepting trinitrophenyl group. This charge redistribution results in an excited state that has a significantly larger dipole moment than the ground state. rsc.org

This change in dipole moment leads to pronounced solvatochromism, where the position of the emission band is highly sensitive to the polarity of the solvent. researchgate.net In polar solvents, the solvent molecules reorient around the excited-state dipole, stabilizing it and lowering its energy. This stabilization leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum as the solvent polarity increases. nih.govresearchgate.net This behavior is a direct consequence of the ICT character of the excited state. The large Stokes shifts (the difference between the absorption and emission maxima) observed in polar solvents for structurally similar nitroaromatic chromophores are indicative of a substantial change in geometry and electronic distribution in the excited state. nih.gov

Table 1: Illustrative Solvatochromic Shifts in a Nitroaromatic Push-Pull Chromophore (Data based on behavior of a representative compound, 4-dimethylamino-4′-nitrobiphenyl, as specific data for N-(2,4,6-trinitrophenyl)benzamide is not available)

SolventPolarity (ET(30))Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)
Cyclohexane31.23734806200
Dichloromethane40.73965808150
Acetonitrile45.64096308010
Methanol55.440569511800
This interactive table demonstrates the significant red-shift in the emission wavelength with increasing solvent polarity, a characteristic feature of molecules with strong intramolecular charge transfer states.

Fluorescence Quenching Mechanisms in Solution and Solid State

The fluorescence of derivatives based on the N-(2,4,6-trinitrophenyl)benzamide scaffold can be quenched through several mechanisms, primarily driven by the electron-deficient nature of the trinitrophenyl ring. researchgate.net This moiety acts as an excellent electron acceptor, making these compounds susceptible to photoinduced electron transfer (PET). In a PET process, an excited-state fluorophore transfers an electron to a nearby acceptor molecule (the quencher), returning to the ground state non-radiatively. nih.gov

Another prevalent mechanism is Förster Resonance Energy Transfer (FRET), which occurs if the emission spectrum of the fluorophore overlaps with the absorption spectrum of the quencher. nih.govrsc.org Given that 2,4,6-trinitrophenyl derivatives often absorb in the visible region, FRET is a plausible quenching pathway. nih.gov

In solution, quenching can be dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). The efficiency of quenching is often quantified by the Stern-Volmer constant (KSV), with higher values indicating a more efficient quenching process. nih.gov In the solid state, quenching is highly dependent on the molecular packing and the proximity of quenching sites. Aggregation-caused quenching (ACQ) is common, although some systems can be designed to exhibit aggregation-induced emission (AIE). researchgate.net

Luminescence Sensing Principles Based on N-(2,4,6-trinitrophenyl)benzamide Derivatives

The sensitive photophysical properties of the N-(2,4,6-trinitrophenyl)benzamide framework make it an attractive platform for developing luminescence-based sensors. researchgate.netnih.gov By modifying the benzamide portion of the molecule, specific recognition sites for various analytes can be introduced. The binding of an analyte then triggers a change in the sensor's emission properties, such as intensity, wavelength, or lifetime, allowing for detection. researchgate.net

The rational design of sensors based on this scaffold involves integrating a specific analyte binding site with the fluorophore unit without disrupting its fundamental photophysical properties. nih.gov Key design strategies include:

Incorporation of Recognition Moieties: Attaching functional groups to the benzamide ring that can selectively bind to a target analyte. For example, Lewis basic sites (like amines or pyridyl groups) can be used to coordinate with metal ions or form hydrogen bonds with acidic analytes. acs.orgnih.gov

Modulation of Donor Strength: The electron-donating ability of the benzamide portion can be tuned by adding substituents. This allows for fine-control over the energy of the ICT state, which can be perturbed by analyte binding.

Controlling Intermolecular Interactions: Designing the molecule to prevent aggregation-caused quenching in the solid state or in aqueous media, potentially by introducing bulky groups that enforce molecular separation.

The operation of these sensors predominantly relies on modulating energy and electron transfer processes upon analyte recognition. nih.govresearchgate.net A common strategy is to design a sensor that is initially fluorescent, where analyte binding introduces a new quenching pathway. For instance, a sensor with a tertiary amine as a recognition site can be quenched by an acidic analyte through PET. The protonation of the amine by the analyte lowers the energy of its frontier orbitals, making it a more effective electron acceptor from the excited fluorophore. researchgate.net

Conversely, a "turn-on" sensor can be designed where the fluorescence is initially quenched, and analyte binding restores it. This can be achieved by disrupting a pre-existing PET or FRET pathway upon complexation with the target molecule. nih.gov

Electrostatic interactions play a crucial role in enhancing both the selectivity and sensitivity of sensors, particularly for charged or highly polar analytes. nih.govresearchgate.net For example, designing a sensor with a positively charged group (e.g., a quaternary ammonium (B1175870) salt) or a group that can be protonated (e.g., an amine) can create a strong electrostatic attraction for anionic analytes. researchgate.net

This principle is particularly effective for detecting acidic compounds like 2,4,6-trinitrophenol (picric acid), which exists as the picrate (B76445) anion in neutral solutions. The electrostatic attraction brings the analyte into close proximity with the sensor's signaling unit, significantly increasing the efficiency of the quenching process (whether by electron or energy transfer) and leading to high selectivity over other neutral, structurally similar compounds. nih.govresearchgate.net

N 2,4,6 Trinitrophenyl Benzamide in Advanced Material Science

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The integration of specific functional units into MOFs and coordination polymers is a key strategy for tuning their properties for applications ranging from gas storage to chemical sensing. The N-(2,4,6-trinitrophenyl)benzamide structure offers distinct features—a rigid aromatic backbone, a potent hydrogen-bonding group, and an electron-poor aromatic system—that are of significant interest for the construction of functional porous materials.

Ligand Design and Coordination Chemistry for MOF Construction

The design of organic ligands is the most critical element in determining the final structure and function of a MOF. For a molecule like N-(2,4,6-trinitrophenyl)benzamide to serve as a primary building block, it would typically be modified to include coordinating groups, such as carboxylates or pyridyls, which can bind to the metal-ion nodes that define the framework.

The design principles for such a ligand would leverage its inherent chemical characteristics:

Coordination Sites: The introduction of coordinating functional groups (e.g., carboxylic acids) onto either the benzamide (B126) or the trinitrophenyl ring is a prerequisite for it to act as a linker in MOF synthesis.

Functional Moieties: The amide group (-CONH-) itself can act as a powerful secondary functional site within the MOF pores. It can form strong hydrogen bonds with guest molecules, enhancing selectivity. acs.org Similarly, amine (-NH2) functional groups, closely related to amides, are frequently incorporated into MOF linkers to create basic sites that can selectively interact with acidic gases like CO2 or with electron-deficient analytes. nih.govnih.gov

Electron-Deficient Nature: The 2,4,6-trinitrophenyl group is a strong π-acceptor. This feature is highly desirable in designing MOFs for sensing applications, as it can induce strong electrostatic and π-π stacking interactions with electron-rich analytes. mdpi.com Conversely, it can also interact favorably with electron-deficient guests like 2,4,6-trinitrophenol (TNP), where guest-framework interactions are critical for selective detection. acs.orgnih.gov

The coordination chemistry would involve the reaction of the functionalized ligand with metal salts, where the geometry of the ligand and the coordination preference of the metal ion would dictate the resulting framework topology.

Structural Features of MOFs Incorporating Trinitrophenyl-Amide Units

The incorporation of a bulky and functionally rich ligand based on the N-(2,4,6-trinitrophenyl)benzamide structure would impart distinct structural features to the resulting MOF. Research on MOFs constructed from other complex amide-containing ligands provides insight into the expected architectures.

Porosity and Topology: The rigidity and significant size of the ligand would likely promote the formation of porous structures with high surface areas. Depending on the length and geometry of the linker, the resulting frameworks could range from simple topologies to complex, interpenetrated networks that maximize packing efficiency while maintaining porosity. nih.gov For instance, a 3D fluorescent MOF synthesized with an amide-functionalized tetrazolate ligand and cadmium ions exhibits a complex framework constructed from octahedrally coordinated metal centers. acs.org

Functionalized Pores: The interior surfaces of the MOF pores would be decorated with both amide and trinitrophenyl groups. The amide N-H and C=O groups would offer specific hydrogen-bonding sites, while the electron-deficient aromatic rings could facilitate charge-transfer interactions. This dual functionality can lead to high selectivity in adsorption and sensing applications. A Cu(II)-based MOF featuring an acyl-amide linker demonstrates how these groups line the pores and provide active sites for catalysis. acs.org

Table 1: Structural Features of MOFs with Related Functional Groups
MOF DesignationKey Ligand Functional GroupMetal IonKey Structural FeatureReference
[Cd5Cl6(L)(HL)2]·7H2OAmide and TetrazoleCd(II)3D framework with octahedrally coordinated Cd2+ ions. acs.org
[Cu2(L)(H2O)3]Acyl-amideCu(II)Mesoporous structure with guest-accessible amide sites. acs.org
[Zn2(NH2BDC)2(dpNDI)]nAmine (-NH2)Zn(II)Two-fold interpenetrated, 3D pillar-layered framework. nih.gov
[Zn(TDC)(DPU)]Urea (-NHCONH-)Zn(II)3D coordination polymer with interpenetrating frameworks. mdpi.com

Synthesis of MOFs under Solvothermal Conditions

Solvothermal synthesis is the most common and effective method for producing high-quality crystalline MOFs, including those with complex functionalized linkers. rsc.org This technique involves heating the constituent components—a metal salt and the organic ligand—in a high-boiling-point solvent within a sealed container.

A typical solvothermal procedure for an amide-functionalized MOF involves the following steps:

Reactant Preparation: The organic ligand (e.g., a carboxylated derivative of N-(2,4,6-trinitrophenyl)benzamide) and a metal salt (e.g., Zinc nitrate (B79036) hexahydrate or Cadmium chloride) are measured and combined in a vial. acs.orgnih.gov

Solvent Addition: A high-boiling solvent, most commonly N,N-dimethylformamide (DMF), is added to the solid mixture. nih.gov Sometimes a mixture of solvents or additives like HCl are used to control crystal nucleation and growth. acs.orgyoutube.com

Heating: The vial is tightly sealed and placed in a programmable oven. The temperature is raised to a specific point, typically between 80 °C and 120 °C, and held for a period ranging from 24 to 72 hours. acs.orgyoutube.com

Isolation and Activation: After cooling, the resulting crystals are filtered from the mother liquor, washed with a fresh solvent like DMF or ethanol, and dried. To make the pores accessible, a crucial "activation" step is performed, which involves removing the solvent molecules from the pores, often by heating under vacuum or using supercritical CO2 exchange. nih.gov

Table 2: Representative Solvothermal Synthesis Conditions for Functionalized MOFs
MOF SystemMetal SaltSolventTemperature (°C)Time (days)Reference
Amide-functionalized Cd-MOFCdCl2·H2ODMF/MethanolNot specifiedNot specified acs.org
Amide-functionalized Cu-MOF (LOCOM-1)Cu(NO3)2·3H2ODMF/Water853 acs.org
Amine-functionalized Zn-MOFZn(NO3)2·6H2ODMF1001 youtube.com
Amine-functionalized Mg-MOFMg(NO3)2·6H2ODMF1201 researchgate.net

Role in Conjugated Polymer Systems

Conjugated polymers, characterized by a backbone of alternating single and double bonds, possess unique electronic and optical properties. Integrating a unit like N-(2,4,6-trinitrophenyl)benzamide into a conjugated polymer system could serve several purposes, primarily related to tuning its electronic characteristics. While research has focused on using electron-rich conjugated polymers to detect electron-deficient nitroaromatics mdpi.combohrium.com, incorporating the trinitrophenyl group directly into the polymer backbone would create an intrinsically electron-deficient (n-type) material.

To be incorporated, the core molecule would need to be derivatized into a monomer suitable for polymerization, for example, through the addition of di-bromo or di-boronic ester groups for use in Suzuki or Stille cross-coupling reactions. Once part of a polymer chain, the trinitrophenyl-amide unit would be expected to:

Lower LUMO Level: The potent electron-withdrawing nature of the three nitro groups would significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the polymer. This is a key strategy for designing n-type organic semiconductors used in applications like organic field-effect transistors (OFETs) and all-polymer solar cells.

Enable Charge-Transfer Interactions: The resulting electron-deficient polymer could form strong charge-transfer complexes with electron-donating materials, which is useful for creating photoactive blends or sensing platforms that operate via a different mechanism than fluorescence quenching.

Influence Morphology: The bulky nature of the side group and the potential for intermolecular hydrogen bonding via the amide link could influence polymer chain packing, solubility, and thin-film morphology, all of which are critical for device performance.

Supramolecular Assemblies for Functional Materials

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to direct the self-assembly of molecules into ordered, functional architectures. N-(2,4,6-trinitrophenyl)benzamide is an excellent candidate for supramolecular assembly due to its combination of a strong hydrogen-bonding amide group and a π-acidic trinitrophenyl ring.

Hydrogen Bonding: The amide group is a well-established and reliable motif for forming robust one-dimensional chains or two-dimensional sheets through N-H···O=C hydrogen bonds.

π-π Stacking and Charge Transfer: The electron-deficient trinitrophenyl ring can readily stack with electron-rich aromatic molecules (π-donors), leading to the formation of alternating donor-acceptor stacks. These interactions often result in deeply colored charge-transfer complexes with interesting electronic properties. The crystal structure of a related compound, 2,4,6-trinitrophenyl benzoate, reveals molecules linked into helical chains through weak C-H···O interactions. nih.gov

Functional Materials: By co-crystallizing or mixing N-(2,4,6-trinitrophenyl)benzamide with suitable partner molecules, it is possible to create a variety of functional materials. For example, assembly with long-chain alkanes could lead to organogels, while co-assembly with planar, electron-rich molecules could yield organic conductors or ferroelectric materials. The crystal structure of 2,4,6-trinitrophenol demonstrates how intermolecular hydrogen bonding can link molecules into an infinite three-dimensional supramolecular network. researchgate.net

The interplay between directional hydrogen bonding and associative π-π stacking would allow for precise control over the final assembled structure, making the trinitrophenyl-amide moiety a promising building block for designing complex functional materials from the bottom up.

Theoretical Considerations in Energetic Materials Chemistry

Molecular Design Principles for High Nitrogen Content Compounds

The design of high-nitrogen energetic materials is a strategic endeavor to maximize energy release while maintaining stability. The primary goal is to incorporate a high concentration of nitrogen atoms into a molecule, often in the form of N-N and C-N bonds, which release a significant amount of energy upon conversion to the highly stable dinitrogen molecule (N₂). frontiersin.org Key principles in this design process include:

Introduction of Nitrogen-Rich Heterocycles: Incorporating rings such as tetrazoles or triazoles can substantially increase the nitrogen content and heat of formation. frontiersin.org

Use of Energetic Functional Groups: Groups like nitro (-NO₂), azide (B81097) (-N₃), and nitramine (-NHNO₂) are fundamental to the energetic nature of these compounds. bit.edu.cn The trinitrophenyl group in Benzamide (B126), N-(2,4,6-trinitrophenyl)- is a classic example of a powerful energetic substituent.

Oxygen Balance: Achieving an optimal oxygen balance is crucial for efficient combustion. This refers to the degree to which the energetic material can oxidize its own carbon and hydrogen atoms to form CO, CO₂, and H₂O. rsc.org A positive oxygen balance is often desirable for maximizing energy output. rsc.org

Molecular Density: Higher crystal density generally correlates with improved detonation performance, as it allows for more efficient energy transfer during detonation. researchgate.net

In the case of Benzamide, N-(2,4,6-trinitrophenyl)-, the design incorporates the well-established energetic 2,4,6-trinitrophenyl (picryl) moiety attached to a benzamide framework. The high nitrogen content is primarily derived from the three nitro groups on the phenyl ring.

Computational Assessment of Energetic Material Stability

Computational chemistry provides invaluable tools for the a priori assessment of the stability of energetic materials, mitigating the risks and costs associated with experimental synthesis and testing. rsc.org

Influence of Substituents on Thermal and Chemical Stability Profiles

The substituents on an energetic molecule play a pivotal role in determining its stability. The introduction of electron-withdrawing groups, such as the nitro groups in the trinitrophenyl substituent, can significantly impact the bond dissociation energies within the molecule. For instance, the C-NO₂ bonds are often the trigger linkages in the decomposition of nitroaromatics. rsc.org The presence of multiple nitro groups can create a highly electron-deficient aromatic system, which can influence the stability of the amide linkage in Benzamide, N-(2,4,6-trinitrophenyl)-.

Furthermore, intermolecular interactions, such as hydrogen bonding, can enhance crystal stability. rsc.org The presence of the amide group in the target molecule allows for the potential for hydrogen bonding, which could contribute to a more stable crystal lattice.

Correlation between Molecular Structure and Stability Characteristics

A strong correlation exists between the molecular and crystal structure of an energetic material and its stability. acs.orgnih.gov Key structural features that influence stability include:

Bond Dissociation Energy (BDE): The weakest bond in the molecule often dictates the initiation of decomposition. rsc.org Computational methods can be used to calculate BDEs and identify the most probable initial decomposition step.

Electronic Structure: The distribution of electron density, as visualized through electrostatic potential maps, can indicate regions of reactivity. researchgate.net

Crystal Packing: A higher packing coefficient in the crystal lattice is generally associated with greater stability. nih.govacs.org

For Benzamide, N-(2,4,6-trinitrophenyl)-, a theoretical analysis would likely focus on the BDE of the C-N bond connecting the benzamide nitrogen to the trinitrophenyl ring, as well as the C-NO₂ bonds on the picryl group.

Quantum Chemical Insights into Decomposition Pathways

Quantum chemical calculations, particularly density functional theory (DFT), are instrumental in elucidating the complex decomposition pathways of energetic materials. mdpi.comnih.gov For nitroaromatic compounds, decomposition can proceed through various mechanisms, including:

Homolytic Cleavage: The breaking of the C-NO₂ bond to release NO₂ is a common initial step in the gas-phase decomposition of nitroaromatics. huji.ac.il

Nitro-Nitrite Isomerization: This process involves the rearrangement of a nitro group to a nitrite (B80452) group, which can then lead to the release of NO. mdpi.com

Intermolecular Reactions: In the condensed phase, bimolecular reactions can play a significant role, often leading to a lower activation energy for decomposition compared to the gas phase. huji.ac.il

For Benzamide, N-(2,4,6-trinitrophenyl)-, it is plausible that the initial decomposition is triggered by the cleavage of a C-NO₂ bond on the highly nitrated ring. Subsequent reactions would likely involve the complex interaction of the resulting radical species.

Theoretical Frameworks for Predicting Detonation Performance

The detonation performance of an energetic material is characterized by parameters such as detonation velocity (D) and detonation pressure (P). Several theoretical frameworks are employed to predict these properties:

Kamlet-Jacobs Equations: These are empirical equations that relate detonation velocity and pressure to the elemental composition, density, and heat of formation of the explosive. researchgate.net

Thermodynamic Codes: Sophisticated computer programs like CHEETAH are used to calculate the detonation properties by modeling the chemical equilibrium of the detonation products.

Density Functional Theory (DFT): DFT calculations can be used to determine the necessary input parameters for these predictive models, such as the heat of formation and density. rsc.org

The predicted detonation performance of Benzamide, N-(2,4,6-trinitrophenyl)- would be highly dependent on its calculated density and heat of formation. The presence of the trinitrophenyl group suggests that it would likely exhibit significant energetic performance.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of complex benzamides is an area of continuous innovation, with a strong emphasis on efficiency, selectivity, and sustainability. Future research into the synthesis of N-(2,4,6-trinitrophenyl)benzamide could move beyond traditional methods to embrace novel catalytic systems and green chemistry principles.

Exploration into alternative synthetic strategies could involve direct amidation techniques that avoid harsh reagents and multiple steps. For instance, the reductive amidation of esters with nitro compounds, facilitated by heterogeneous nickel-based catalysts, presents a modern, step-economical approach. nih.gov Another avenue involves boric acid-catalyzed amidation, which exemplifies a greener method by using a homogeneous catalyst under milder conditions. sciepub.com

Table 1: Potential Green Synthetic Approaches for N-(2,4,6-trinitrophenyl)benzamide

Method Catalyst/Reagent Key Advantage
Reductive Amidation Nickel-based nanocatalyst High selectivity, step-economy. nih.gov
Catalytic Amidation Boric Acid Homogeneous catalysis, avoids hazardous reagents. sciepub.com

Advanced Spectroscopic and Structural Characterization Techniques for Complex Systems

A thorough understanding of the molecular structure and intermolecular interactions of N-(2,4,6-trinitrophenyl)benzamide is critical for predicting its properties and designing applications. While standard spectroscopic methods provide foundational data, advanced techniques are necessary for a complete characterization, especially in complex environments or solid-state forms.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy will be indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, particularly for derivatives with complex substitution patterns. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can elucidate through-bond connectivities, which is crucial for confirming the precise structure. ugm.ac.idwikipedia.orgnih.gov

For solid-state analysis, single-crystal X-ray diffraction will be essential to determine the precise molecular geometry, bond lengths, bond angles, and crystal packing. uned.es This information is vital for understanding intermolecular forces, such as hydrogen bonding and π-stacking, which govern the material's bulk properties. Spectroscopic techniques like FT-IR and Raman spectroscopy will complement this data by providing information on vibrational modes, which are sensitive to molecular structure and bonding. researchgate.net

Table 2: Hypothetical Spectroscopic Data for N-(2,4,6-trinitrophenyl)benzamide

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ) Aromatic protons in deshielded regions (7.5-9.5 ppm); Amide proton (NH) as a broad singlet (>10 ppm).
¹³C NMR Chemical Shift (δ) Carbonyl carbon (~165 ppm); Aromatic carbons attached to nitro groups showing distinct shifts.
FT-IR Wavenumber (cm⁻¹) N-H stretch (~3300 cm⁻¹); C=O stretch (~1670 cm⁻¹); Asymmetric and symmetric NO₂ stretches (~1540 and ~1350 cm⁻¹).

In-depth Computational Modeling of Reactivity, Interactions, and Dynamics

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For N-(2,4,6-trinitrophenyl)benzamide, in-depth computational modeling can provide insights into its electronic structure, reactivity, and dynamics, guiding experimental efforts.

Density Functional Theory (DFT) is a cornerstone for this research, enabling the calculation of molecular geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net DFT can be used to model the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap of which is crucial for understanding the molecule's reactivity and spectral properties. chemrxiv.org Advanced DFT methods, such as stochastic embedding DFT (se-DFT), could be applied to accurately model the molecule in complex solvent environments, providing insight into solvatochromic effects. aip.orgnih.govhuji.ac.il

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule and its interactions in condensed phases. By simulating the system over time, MD can reveal information about conformational changes, intermolecular interactions, and the bulk properties of materials derived from this compound. For energetic materials, reactive force fields (ReaxFF) can be used in MD simulations to model chemical decomposition pathways under various conditions. mdpi.com

Table 3: Computational Methods and Their Applications

Method Application Predicted Properties
Density Functional Theory (DFT) Electronic structure analysis HOMO-LUMO gap, electrostatic potential, IR/Raman spectra, reaction pathways. mdpi.com
Time-Dependent DFT (TD-DFT) Excited state properties UV-Vis absorption spectra, charge transfer character. chemrxiv.org
Molecular Dynamics (MD) Condensed-phase behavior Conformational dynamics, intermolecular interactions, diffusion.

Design of Novel Functional Materials Incorporating N-(2,4,6-trinitrophenyl)benzamide Moieties

The unique electronic characteristics of the trinitrophenyl group, being highly electron-deficient, make it an excellent candidate for incorporation into functional materials, particularly for sensing applications. The benzamide (B126) portion of the molecule provides a versatile handle for chemical modification and integration into larger systems like polymers or metal-organic frameworks (MOFs). nih.gov

A significant area of future research is the development of fluorescent sensors for the detection of specific analytes. By attaching a fluorophore to the benzamide backbone, the N-(2,4,6-trinitrophenyl) moiety could act as a fluorescence quencher through a photoinduced electron transfer (PET) mechanism. nih.govresearchgate.net Such materials could be highly selective for electron-rich compounds.

Conversely, the electron-poor nature of the trinitrophenyl ring makes it a target for detection itself. Incorporating the N-(2,4,6-trinitrophenyl)benzamide unit as a building block in MOFs or conjugated polymers could lead to new materials for sensing nitroaromatic explosives. tandfonline.comresearchgate.netnovomof.comaip.org These frameworks can be designed to exhibit strong luminescence that is quenched upon interaction with analytes, providing a sensitive detection mechanism. rsc.orgacs.org The tunability of the benzamide component would allow for fine-tuning the material's porosity, stability, and selectivity.

Development of Theoretical Frameworks for Predicting Advanced Chemical Behavior

To accelerate the discovery and design of new molecules based on the N-(2,4,6-trinitrophenyl)benzamide scaffold, the development of robust theoretical frameworks is essential. These frameworks would aim to predict the properties and reactivity of novel derivatives before their synthesis, saving significant time and resources.

Quantitative Structure-Property Relationship (QSPR) models are a powerful approach for this purpose. nih.gov By creating a database of synthesized derivatives and their experimentally measured properties (e.g., thermal stability, reactivity, spectroscopic characteristics), machine learning algorithms can be trained to correlate molecular descriptors with these properties. bohrium.comrsc.orgresearchgate.net This allows for the rapid screening of virtual libraries of new compounds to identify candidates with desired characteristics. mdpi.com

Furthermore, the integration of computational chemistry with machine learning can lead to more sophisticated predictive models. researchgate.net For example, DFT-calculated descriptors can be used as inputs for QSPR models to predict detonation and sensitivity parameters for related energetic materials. nih.gov Hybrid models that combine graph-based neural networks with quantum mechanical calculations can predict reaction barrier heights and chemical reactivity with increasing accuracy. chemrxiv.org These predictive chemistry models are becoming crucial for guiding reaction development and discovering new chemical transformations. nih.govchemrxiv.orgquora.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(2,4,6-trinitrophenyl)benzamide, and how do reaction conditions impact yield?

  • Answer : The compound can be synthesized via condensation of picryl chloride with benzamide derivatives in methanol at 30–50°C. Key factors include solvent polarity (methanol enhances nitro group reactivity), stoichiometric control (excess hydrazine hydrate improves conversion), and purification via recrystallization using ethanol/water mixtures. Lower temperatures (<50°C) minimize side reactions like decomposition of nitro groups .

Q. Which spectroscopic techniques are optimal for characterizing N-(2,4,6-trinitrophenyl)benzamide, and what spectral features are diagnostic?

  • Answer :

  • NMR : 1^1H NMR identifies aromatic protons (δ 8.5–9.0 ppm for nitro-substituted benzene) and amide NH (δ 10–11 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~165 ppm) and nitro group positions.
  • IR : Stretching vibrations for nitro groups (~1530 cm1^{-1}, asymmetric; ~1350 cm1^{-1}, symmetric) and amide C=O (~1680 cm1^{-1}).
  • MS : Molecular ion [M+H]+^+ at m/z 348.1 (C13_{13}H9_9N5_5O7_7) with fragmentation patterns reflecting nitro group loss .

Q. What are the primary stability concerns for N-(2,4,6-trinitrophenyl)benzamide under standard laboratory conditions?

  • Answer : The compound is sensitive to heat (>100°C), mechanical shock, and UV light due to its nitroaromatic structure. Store in amber glass at 4°C, away from reducing agents. Decomposition products include NOx_x gases, monitored via gas chromatography .

Advanced Research Questions

Q. How can density-functional theory (DFT) with exact exchange improve predictions of thermochemical properties for nitroaromatic compounds like N-(2,4,6-trinitrophenyl)benzamide?

  • Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., 20% Hartree-Fock) reduce errors in bond dissociation energies (BDEs) and ionization potentials. For example, B3LYP predicts nitro group BDEs within ±2.4 kcal/mol of experimental values, critical for assessing thermal stability and reactivity .

Q. How do substituent effects on the benzene ring influence the energetic properties of N-(2,4,6-trinitrophenyl)benzamide derivatives?

  • Answer : Symmetric substitution (2,4,6-nitro groups) maximizes density and detonation velocity (VDET ~7500 m/s). Asymmetric substituents (e.g., methoxy) reduce stability by introducing steric strain. Computational modeling (DFT) and differential scanning calorimetry (DSC) quantify activation energies (Ea_a ~150 kJ/mol) and decomposition pathways .

Q. What experimental and computational strategies resolve contradictions in reported stability data for nitroaromatic compounds?

  • Answer :

  • Experimental : Accelerated aging tests (e.g., 70°C/75% RH for 28 days) with HPLC monitoring of degradation products.
  • Computational : Compare DFT-derived thermodynamic parameters (ΔHf_{f}, ΔG) with experimental calorimetry data to identify outliers.
  • Case Study : Discrepancies in thermal stability of 2,4,6-trinitrophenyl derivatives are resolved by adjusting solvent polarity in synthesis, which affects crystal packing .

Q. How can N-(2,4,6-trinitrophenyl)benzamide be functionalized to enhance its application in energetic material research?

  • Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) at the para position to increase oxygen balance and detonation pressure. Alternatively, coordinate with transition metals (e.g., Cu) to form stable complexes with tailored sensitivity profiles. Characterize via X-ray crystallography and impact testing .

Methodological Guidance

  • Synthesis Optimization : Use a Schlenk line for moisture-sensitive reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Computational Modeling : Employ Gaussian 16 with the def2-TZVP basis set and D3 dispersion correction for accurate nitro group interactions .
  • Safety Protocols : Conduct small-scale (<100 mg) syntheses in blast-proof fume hoods with remote stirring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.